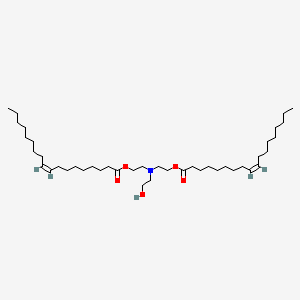
Triethanolamine dioleate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine dioleate is synthesized by reacting triethanolamine with oleic acid in a mass ratio of 2:1. The reaction is typically carried out in the presence of a solvent such as toluene. The mixture is heated until no water is generated, indicating the completion of the reaction. The product is then cooled to obtain this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the same basic steps but on a larger scale. The reaction is carried out in a reactor with precise control over temperature and mixing to ensure consistent product quality. The final product is often purified through distillation or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
Triethanolamine dioleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Triethanolamine dioleate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of triethanolamine dioleate involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to stabilize emulsions and enhance the solubility of various compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion in aqueous and non-aqueous media .
類似化合物との比較
Similar Compounds
Triethanolamine: A related compound with similar surfactant properties but without the oleate component.
Diethanolamine: Another related compound with two ethanolamine groups instead of three.
Monoethanolamine: A simpler compound with only one ethanolamine group.
Uniqueness
Triethanolamine dioleate is unique due to its combination of triethanolamine and oleic acid, which imparts both hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .
生物活性
Triethanolamine (TEA), also known as Trolamine, is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous liquid that serves various roles in pharmaceuticals and cosmetics, including as a surfactant, emulsifier, and pH adjuster. This article focuses on the biological activity of triethanolamine dioleate, a derivative of triethanolamine, examining its pharmacological properties, mechanisms of action, and safety profile.
This compound exhibits several biological activities primarily due to its surfactant properties. As a surfactant, it lowers interfacial tension, facilitating the emulsification of hydrophobic substances in aqueous solutions. This property is particularly useful in pharmaceutical formulations where drug solubility is crucial for efficacy.
- Antioxidant Activity : TEA has been noted for its potential antioxidant properties. It may help prevent the auto-oxidation of fats and oils in formulations, which is essential for maintaining the stability of cosmetic and pharmaceutical products .
- Dermal Absorption : Studies indicate that dermal absorption of triethanolamine increases with dosage. In animal models, absorption rates ranged from 19-28% in rats and 60-80% in mice when applied with acetone . This suggests that TEA can penetrate biological membranes, which may enhance its therapeutic applications.
- Cytotoxicity : Research has shown that triethanolamine can induce cytotoxic effects under certain conditions. For instance, exposure to high concentrations has been linked to increased oxidative stress and cytotoxicity in cell cultures .
Efficacy in Ear Wax Removal
A systematic review analyzed ten studies involving triethanolamine-based ear drops for the removal of ear wax. The results indicated that active treatments using triethanolamine polypeptide showed a significantly higher clearance rate compared to no treatment (22% vs. 5%) after five days . This highlights its effectiveness as a topical agent.
Safety Profile
While triethanolamine is widely used, it has been associated with certain adverse effects:
- Allergic Reactions : Reports indicate that triethanolamine can cause contact allergies, particularly in cosmetic applications .
- Toxicity Studies : In inhalation studies conducted on Wistar rats, triethanolamine exhibited less systemic toxicity compared to diethanolamine but still raised concerns regarding respiratory tract irritation at higher concentrations .
Comparative Analysis of Biological Activity
| Property | Triethanolamine | This compound |
|---|---|---|
| Antioxidant Activity | Moderate | Enhanced |
| Dermal Absorption | 19-80% | Higher potential |
| Cytotoxicity | Low at standard use | Increased at high doses |
| Efficacy in Treatments | Effective for ear wax removal | Potentially broader applications |
特性
CAS番号 |
54999-00-7 |
|---|---|
分子式 |
C42H79NO5 |
分子量 |
678.1 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(2-octadec-9-enoyloxyethyl)amino]ethyl octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-40H2,1-2H3 |
InChIキー |
LKJAFAGFOFGLLS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
54999-00-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















